molecular formula C5H4N2O2S2 B1647116 5-Cyanothiophene-2-sulfonamide

5-Cyanothiophene-2-sulfonamide

Cat. No. B1647116
M. Wt: 188.2 g/mol
InChI Key: SOTJMJKWBXAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyanothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C5H4N2O2S2 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyanothiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanothiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Cyanothiophene-2-sulfonamide

Molecular Formula

C5H4N2O2S2

Molecular Weight

188.2 g/mol

IUPAC Name

5-cyanothiophene-2-sulfonamide

InChI

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9)

InChI Key

SOTJMJKWBXAHDP-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)S(=O)(=O)N)C#N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-sulfonamide (0.50 g, 2.1 mmol), zinc cyanide (0.25 g, 2.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.072 g, 0.06 mmol) in dimethylformamide (5 mL, anhydrous) is placed under microwave radiation (under nitrogen atmosphere, 160° C.) for 15 min. Thin layer chromatography (5% methyl alcohol in methylene chloride) demonstrates the reaction is incomplete. Additional tetrakis-(triphenylphosphine)palladium(0) (0.24 g, 0.2 mmol) and dimethylformamide (10 mL) are added to the reaction mixture and placed under microwave radiation (under nitrogen atmosphere at 160° C.) for 37 min. 10 mL of water and 20 mL of ethyl acetate are added to the reaction mixture. The organic phase is separated and the aqueous layer is extracted with 20 mL ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated in vacuo, and then chromatographed on silica (0–5% methyl alcohol in methylene chloride) to give the title compound, as a white solid (0.22 g, 57% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0.072 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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